![molecular formula C11H13NS B096142 2-Isobutylbenzo[d]thiazole CAS No. 17229-77-5](/img/structure/B96142.png)
2-Isobutylbenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutylbenzo[d]thiazole is an aromatic heterocyclic compound that belongs to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring, with an isobutyl group attached to the second carbon of the thiazole ring. This compound is known for its distinct odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Isobutylbenzo[d]thiazole can be synthesized through several methods. One common method involves the condensation of 2-aminobenzenethiol with isobutyraldehyde under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with isobutyraldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form 2-isobutyl-1,3-benzothiazole.
Industrial Production Methods
In industrial settings, the synthesis of 2-isobutyl-1,3-benzothiazole may involve more efficient and scalable methods, such as:
Microwave Irradiation: This method uses microwave energy to accelerate the reaction, reducing reaction time and improving yield.
One-Pot Multicomponent Reactions: This approach combines multiple reactants in a single reaction vessel, simplifying the process and increasing efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Isobutylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or nitrated derivatives of 2-isobutyl-1,3-benzothiazole.
Aplicaciones Científicas De Investigación
2-Isobutylbenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-isobutyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-benzothiazole: Similar structure but with a methyl group instead of an isobutyl group.
2-Phenyl-1,3-benzothiazole: Contains a phenyl group instead of an isobutyl group.
2-Ethyl-1,3-benzothiazole: Features an ethyl group in place of the isobutyl group.
Uniqueness
2-Isobutylbenzo[d]thiazole is unique due to its specific isobutyl substitution, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, biological activity, and applications compared to other benzothiazole derivatives.
Propiedades
Número CAS |
17229-77-5 |
|---|---|
Fórmula molecular |
C11H13NS |
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3 |
Clave InChI |
IWFLFDPYBRUZBR-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=CC=CC=C2S1 |
SMILES canónico |
CC(C)CC1=NC2=CC=CC=C2S1 |
Sinónimos |
Benzothiazole, 2-(2-methylpropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



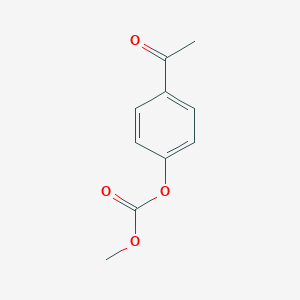
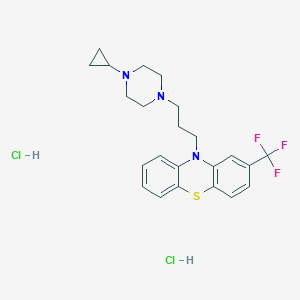
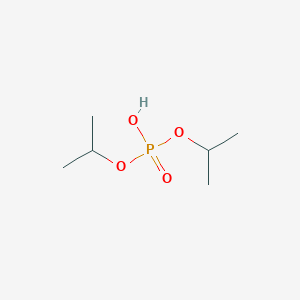
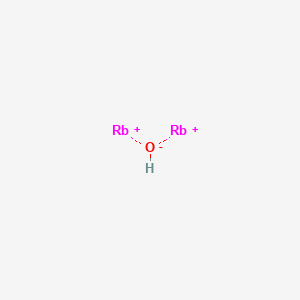
![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)
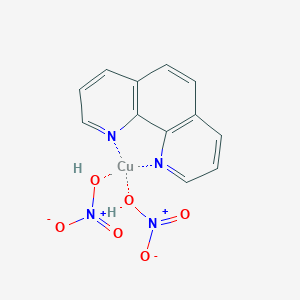
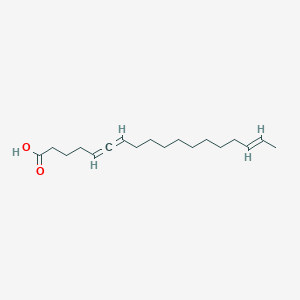
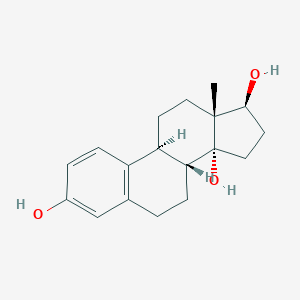
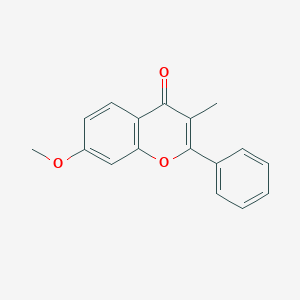
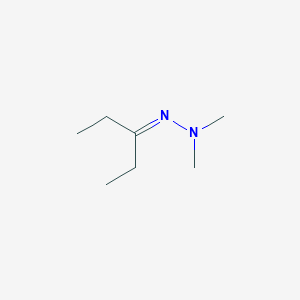
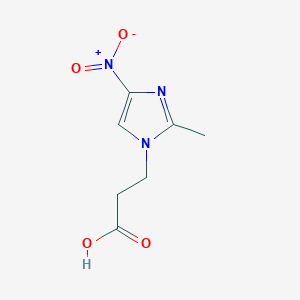
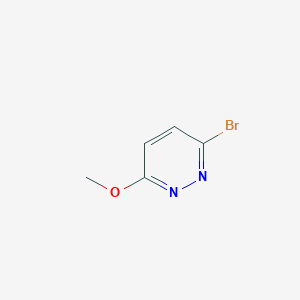
![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)
